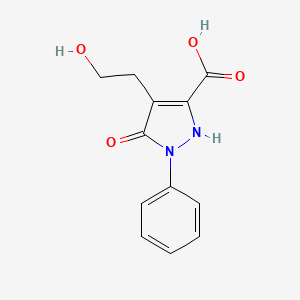

![molecular formula C22H27BrN2O2 B2965690 Tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate CAS No. 2059913-59-4](/img/structure/B2965690.png)

Tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate” is a complex organic compound. It is related to tert-butyl carbamate and tert-butyl (S)-3- (4-bromophenyl)piperidine-1-carboxylate , which is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .

Synthesis Analysis

The synthesis of related compounds like tert-butyl carbamate has been investigated. For instance, tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .科学的研究の応用

Synthesis and Characterization

Tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate is utilized in the field of organic synthesis and characterization. An example is the synthesis of all-cis trisubstituted pyrrolidin-2-one, where the absolute configurations of the C atoms in the lactam ring were determined, highlighting its role in stereochemistry studies (Weber et al., 1995).

Chemical Reactions and Mechanisms

The compound also finds application in understanding chemical reactions, such as the reductive cleavage of aromatic carboxamides, demonstrating its role in facilitating reduction and regiospecific cleavage under mild conditions, providing insights into reaction mechanisms (Ragnarsson et al., 2001).

Material Science and Polymer Research

In material science, this compound contributes to the development of high-performance polymers. For instance, the synthesis of poly(pyridine–imide)s with tert-butyl substituents showcases the influence of tert-butyl groups on polymer properties, demonstrating the compound's relevance in creating advanced materials with desired thermal stability and solubility (Lu et al., 2014).

Advanced Synthesis Techniques

Moreover, the compound is involved in advanced synthesis techniques, such as the chemoselective transformation of amino protecting groups, highlighting its versatility in synthetic chemistry and its ability to undergo transformations under mild conditions, which is critical for the synthesis of complex molecules (Sakaitani & Ohfune, 1990).

特性

IUPAC Name |

tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27BrN2O2/c1-22(2,3)27-21(26)24-20-15-25(13-16-7-5-4-6-8-16)14-19(20)17-9-11-18(23)12-10-17/h4-12,19-20H,13-15H2,1-3H3,(H,24,26)/t19-,20+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFSTWXCDSEANF-VQTJNVASSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(CC1C2=CC=C(C=C2)Br)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)Br)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-butoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2965608.png)

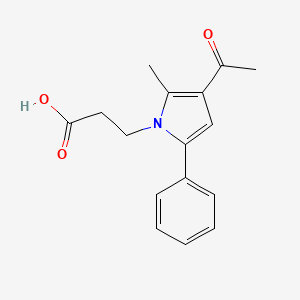

![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2965609.png)

![2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2965613.png)

![2-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2965614.png)

![3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2965617.png)

![2-Chloro-N-[(1R)-1-(7-fluoro-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B2965618.png)

![N-(naphthalen-1-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2965619.png)

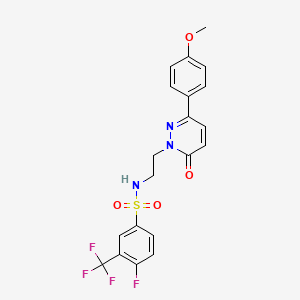

![N-[2-methyl-4-[3-methyl-4-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]phenyl]phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2965623.png)

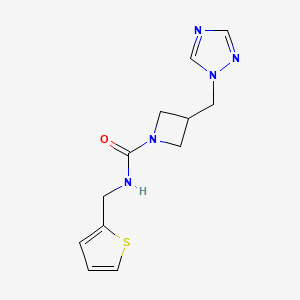

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2965624.png)

![2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2965630.png)